2-chloro-3-fluoro-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-3-fluoro-4-hydroxybenzoic acid is an aromatic carboxylic acid derivative It is characterized by the presence of chloro, fluoro, and hydroxy substituents on the benzene ring, which significantly influence its chemical properties and reactivity
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-chloro-3-fluoro-4-hydroxybenzoic acid can be synthesized through several methods. One common approach involves the halogenation of 4-hydroxybenzoic acid. The process typically includes:
Fluorination: Introduction of the fluoro group at the meta position relative to the hydroxy group.
Chlorination: Introduction of the chloro group at the ortho position relative to the hydroxy group.
The reaction conditions often involve the use of halogenating agents such as fluorine gas or chlorine gas, and catalysts to facilitate the substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction environments helps in scaling up the production while maintaining consistency in product quality.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-3-fluoro-4-hydroxybenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The hydroxy group can be oxidized to a carbonyl group, and the carboxylic acid can be reduced to an alcohol.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Alcohols and Acid Catalysts: For esterification reactions.
Major Products
Substituted Derivatives: Depending on the nucleophile used in substitution reactions.
Ketones or Aldehydes: From oxidation of the hydroxy group.
Alcohols: From reduction of the carboxylic acid group.
Esters: From esterification reactions.
Wissenschaftliche Forschungsanwendungen
2-chloro-3-fluoro-4-hydroxybenzoic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-3-fluoro-4-hydroxybenzoic acid involves its interaction with specific molecular targets. The presence of chloro and fluoro groups can enhance its binding affinity to certain enzymes or receptors, influencing biochemical pathways. The hydroxy group can participate in hydrogen bonding, further stabilizing its interactions with target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-chloro-4-hydroxybenzoic acid
- 3-fluoro-4-hydroxybenzoic acid
- 4-chloro-3-fluorobenzoic acid
Uniqueness
2-chloro-3-fluoro-4-hydroxybenzoic acid is unique due to the specific positioning of the chloro, fluoro, and hydroxy groups on the benzene ring. This unique arrangement imparts distinct chemical properties and reactivity patterns, making it valuable for specific applications that other similar compounds may not fulfill.
Eigenschaften
CAS-Nummer |
1260790-46-2 |
---|---|
Molekularformel |
C7H4ClFO3 |
Molekulargewicht |
190.55 g/mol |
IUPAC-Name |
2-chloro-3-fluoro-4-hydroxybenzoic acid |
InChI |
InChI=1S/C7H4ClFO3/c8-5-3(7(11)12)1-2-4(10)6(5)9/h1-2,10H,(H,11,12) |
InChI-Schlüssel |
PNSJXQRLIREVKB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1C(=O)O)Cl)F)O |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.